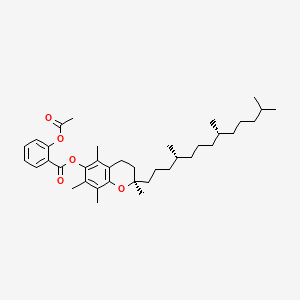
Gadolinium arsenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium arsenide is a compound composed of gadolinium and arsenic
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gadolinium arsenide can be synthesized through several methods, including:
Solid-State Reaction: This involves the direct reaction of gadolinium and arsenic at high temperatures.
Chemical Vapor Deposition (CVD): This method involves the reaction of gadolinium chloride with arsine gas at elevated temperatures to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of high-purity gadolinium and arsenic sources. The solid-state reaction method is commonly employed due to its simplicity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Gadolinium arsenide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gadolinium oxide and arsenic trioxide.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: this compound can undergo substitution reactions where gadolinium or arsenic atoms are replaced by other elements.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various halides or other reactive species under controlled conditions.
Major Products Formed
Oxidation: Gadolinium oxide and arsenic trioxide.
Reduction: Elemental gadolinium and arsenic.
Substitution: Compounds with substituted elements.
Wissenschaftliche Forschungsanwendungen
Gadolinium arsenide has several scientific research applications, including:
Electronics: Used in the development of semiconductors and other electronic devices due to its unique electrical properties.
Materials Science: Investigated for its potential use in advanced materials with specific magnetic and electronic characteristics.
Medicine: Studied for its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Chemistry: Used as a precursor for the synthesis of other gadolinium-based compounds.
Wirkmechanismus
The mechanism by which gadolinium arsenide exerts its effects is primarily related to its electronic structure. The compound interacts with various molecular targets and pathways, including:
Electronic Band Structure: this compound has a unique electronic band structure that allows it to interact with other materials and influence their electronic properties.
Magnetic Properties: The gadolinium component imparts specific magnetic properties to the compound, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gallium arsenide: Another III-V semiconductor with similar electronic properties but different applications.
Indium arsenide: Similar in structure but with different electronic and optical properties.
Aluminum arsenide: Used in combination with other compounds to create heterostructures with unique properties.
Uniqueness
Gadolinium arsenide is unique due to its combination of rare earth and arsenic elements, which imparts specific magnetic and electronic properties not found in other similar compounds. This makes it particularly valuable in specialized applications where these properties are required.
Eigenschaften
CAS-Nummer |
12005-89-9 |
|---|---|
Molekularformel |
AsGd |
Molekulargewicht |
232.2 g/mol |
IUPAC-Name |
arsanylidynegadolinium |
InChI |
InChI=1S/As.Gd |
InChI-Schlüssel |
KHQWARAFVNUCJC-UHFFFAOYSA-N |
Kanonische SMILES |
[As]#[Gd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


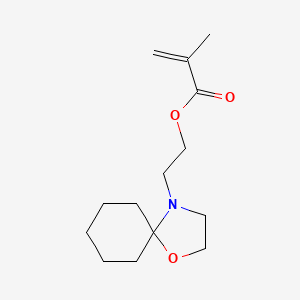
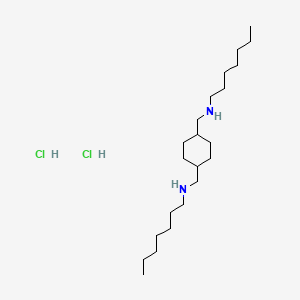
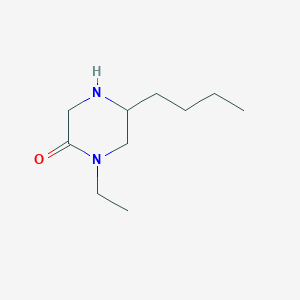
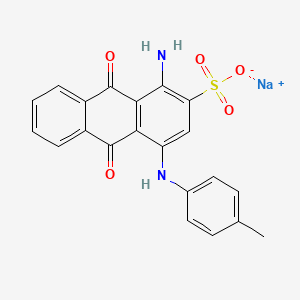
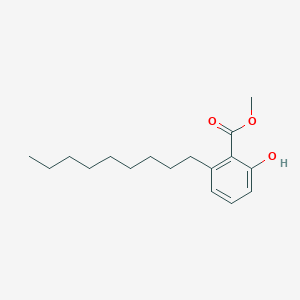
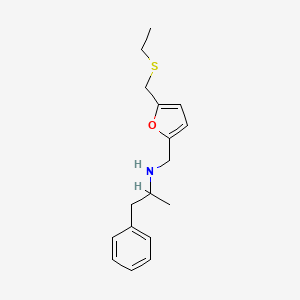
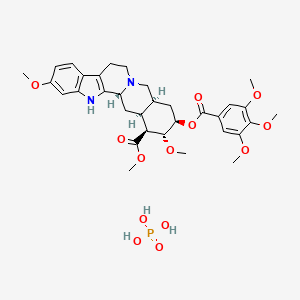

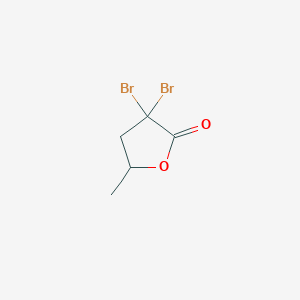
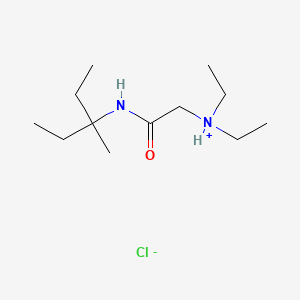


![Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate](/img/structure/B13748916.png)
